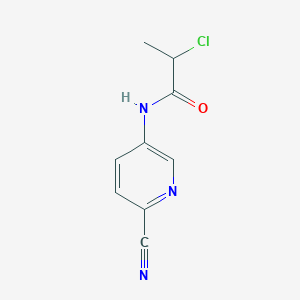
2-chloro-N-(6-cyanopyridin-3-yl)propanamide
Overview
Description
P-2281 is a mTOR inhibitor and is efficacious in a murine model of human colitis. In the dextran sulfate sodium (DSS) model of colitis, macroscopic colon observations demonstrated that P2281 significantly inhibited DSS-induced weight loss, improved rectal bleeding index, decreased disease activity index, and reversed DSS-induced shortening of the colon.
Biological Activity
2-chloro-N-(6-cyanopyridin-3-yl)propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.64 g/mol
- CAS Number : 142606-55-1
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Some studies have reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- A notable study demonstrated its efficacy against specific cancer cell lines, showing an IC50 value in the low micromolar range.
-
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary tests indicate that this compound possesses antimicrobial activity against various strains of bacteria and fungi.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : In a study focusing on cancer therapy, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
- Case Study 2 : In vitro assays demonstrated that the compound inhibited the proliferation of inflammatory cells, suggesting its application in treating chronic inflammatory conditions.
Data Tables
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-chloro-N-(6-cyanopyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)12-5-8/h2-3,5-6H,1H3,(H,13,14) |
InChI Key |
VFOLQYOVUCHHET-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CN=C(C=C1)C#N)Cl |
Canonical SMILES |
CC(C(=O)NC1=CN=C(C=C1)C#N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-chloro-N-(6-cyanopyridin-3-yl)propanamide P 2281 P-2281 P2281 cpd |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














